molecular formula C16H13ClN2O4 B11689715 4-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]benzoic acid

4-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]benzoic acid

Cat. No.: B11689715
M. Wt: 332.74 g/mol
InChI Key: RDWFBKDCHBKNTL-GIJQJNRQSA-N
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Description

4-[(E)-{[2-(4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]BENZOIC ACID is a synthetic organic compound known for its potential applications in various scientific fields. This compound is characterized by the presence of a chlorophenoxy group, an acetamido group, and a benzoic acid moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(E)-{[2-(4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]BENZOIC ACID typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-chlorophenol with chloroacetic acid to form 4-chlorophenoxyacetic acid. This intermediate is then reacted with an amine to introduce the acetamido group, followed by further reactions to incorporate the benzoic acid moiety.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-[(E)-{[2-(4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]BENZOIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[(E)-{[2-(4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]BENZOIC ACID has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.

    Medicine: Research explores its potential therapeutic applications, such as its role in drug development and its effects on specific molecular targets.

    Industry: The compound is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism of action of 4-[(E)-{[2-(4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular signaling and metabolic processes. For example, it may act as an inhibitor of ion channels or transporters, affecting ion flux and cellular homeostasis .

Comparison with Similar Compounds

  • 4-chloro-2-(2-chlorophenoxy)acetamido benzoic acid
  • 4-chloro-2-(1-naphthyloxyacetamido) benzoic acid
  • 4-chloro-2-(2-(4-chloro-2-methylphenoxy)propanamido) benzoic acid

Comparison: Compared to these similar compounds, 4-[(E)-{[2-(4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]BENZOIC ACID exhibits unique properties due to its specific structural configurationIts ability to inhibit specific molecular targets, such as TMEM206, sets it apart from other related compounds .

Properties

Molecular Formula

C16H13ClN2O4

Molecular Weight

332.74 g/mol

IUPAC Name

4-[(E)-[[2-(4-chlorophenoxy)acetyl]hydrazinylidene]methyl]benzoic acid

InChI

InChI=1S/C16H13ClN2O4/c17-13-5-7-14(8-6-13)23-10-15(20)19-18-9-11-1-3-12(4-2-11)16(21)22/h1-9H,10H2,(H,19,20)(H,21,22)/b18-9+

InChI Key

RDWFBKDCHBKNTL-GIJQJNRQSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)COC2=CC=C(C=C2)Cl)C(=O)O

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)COC2=CC=C(C=C2)Cl)C(=O)O

Origin of Product

United States

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